molecular formula C9H15NO4 B13493216 1-Acetyl-4-methoxy-4-piperidinecarboxylic acid

1-Acetyl-4-methoxy-4-piperidinecarboxylic acid

Cat. No.: B13493216
M. Wt: 201.22 g/mol
InChI Key: BXEWQLODUCWHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-methoxypiperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H15NO4 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-4-methoxypiperidine-4-carboxylic acid typically involves the acetylation of 4-methoxypiperidine-4-carboxylic acid. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-methoxypiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Acetyl-4-methoxypiperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-4-methoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

    1-Acetylpiperidine-4-carboxylic acid: Similar in structure but lacks the methoxy group.

    4-Methoxypiperidine-4-carboxylic acid: Similar but lacks the acetyl group.

    N-Acetylisonipecotic acid: Another derivative of piperidine with similar properties.

Uniqueness: 1-Acetyl-4-methoxypiperidine-4-carboxylic acid is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

1-acetyl-4-methoxypiperidine-4-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-7(11)10-5-3-9(14-2,4-6-10)8(12)13/h3-6H2,1-2H3,(H,12,13)

InChI Key

BXEWQLODUCWHLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)(C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.